molecular formula C6H12O B1330363 5-Hexen-3-ol CAS No. 688-99-3

5-Hexen-3-ol

Cat. No. B1330363
CAS RN: 688-99-3
M. Wt: 100.16 g/mol
InChI Key: UOGFCIYBLKSQHL-UHFFFAOYSA-N
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Description

5-Hexen-3-ol is a compound that is part of a broader class of organic molecules known for their roles in various chemical syntheses and potential applications in flavoring and fragrance industries. The compound itself is not directly discussed in the provided papers, but its structural relatives and derivatives are extensively studied, providing insights into its chemical behavior and synthetic utility.

Synthesis Analysis

The synthesis of compounds related to 5-hexen-3-ol involves various strategies, including cyclization, isomerization, and catalyzed reactions. For instance, substituted 5-hexen-1-yllithiums undergo cyclization to yield (cyclopentyl)methyllithiums with high stereoselectivity, suggesting potential pathways for synthesizing related structures . Additionally, the photoisomerization of 5-hexen-2-one indicates the stability of similar compounds and the possibility of obtaining isomers under specific conditions . The synthesis of osmundalactones and 5-hydroxy-2-hexen-4-olides from 4-benzyloxy-5-hydroxy-2(E)-hexenoate demonstrates the efficiency of synthetic methods to obtain complex molecules from simpler hexenol derivatives . Moreover, the gold(I) catalyzed isomerization of 5-en-2-yn-1-yl acetates into functionalized bicyclic compounds and the synthesis of flavoring agents from related hexenol structures further illustrate the synthetic versatility of these compounds.

Molecular Structure Analysis

The molecular structure of 5-hexen-3-ol and its derivatives is crucial for their reactivity and applications. The stereoselectivity observed in cyclization reactions and the synthesis of enantiomerically enriched osmundalactones highlight the importance of molecular configuration. The structure of photoisomerization products of 5-hexen-2-one and the regioselectivity in the synthesis of heterocycles also underscore the significance of molecular structure in determining the outcome of chemical reactions.

Chemical Reactions Analysis

Chemical reactions involving 5-hexen-3-ol derivatives are diverse and include cyclization, isomerization, and annulation. The cyclization of substituted 5-hexen-1-yllithiums , photoisomerization of 5-hexen-2-one , and the platinum(II)-catalyzed annulation of 5-methyl-5-hexen-1-ols with aldehydes are examples of such reactions. These processes are influenced by factors such as temperature, catalysts, and the presence of substituents, which can affect the yield and selectivity of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-hexen-3-ol derivatives are determined by their molecular structures. The stability of these compounds under various conditions, such as in the vapor phase during photoisomerization , and their reactivity in the presence of catalysts , are key characteristics. The ability to undergo racemization and isomerization , as well as the potential to form copolymers with ethylene , further demonstrates the diverse properties of hexenol derivatives.

Scientific Research Applications

1. Catalysis and Organic Synthesis

5-Hexen-3-ol and its derivatives have been explored in various catalytic and synthetic organic chemistry applications. For instance, in the presence of PtCl2 and AgOTf, 5-methyl-5-hexen-1-ol reacted with aldehydes to produce tetrahydropyrans, compounds often found in biologically active molecules (Miura et al., 2008).

2. Copolymerization and Polymer Chemistry

In the field of polymer chemistry, 5-hexen-1-ol has been utilized in the copolymerization process with olefins like ethylene and propylene. This process results in copolymers with desirable properties, such as good hydrophilic characteristics, as demonstrated in a study using [dimethysilylbis(9-fluorenyl)]zirconium dichloride/methylaluminoxane as the catalyst (Hagihara et al., 2004).

3. Photochemical Studies

5-Hexen-2-one, a related compound, has shown significant stability in photochemical studies. Its photochemical behavior, including its stability and the formation of isomers under specific conditions, was comprehensively investigated in the vapor phase (Srinivasan, 1960).

4. Chemical Reactions and Mechanisms

The reaction mechanisms involving 5-hexen-3-ol derivatives have been a topic of interest. Studies such as those on the allylic rearrangement of 5,5,5-trichloro-3-penten-2-one and its reactions with various nucleophiles have provided insights into the complexities of organic chemical reactions (Takeda et al., 1972).

5. Sensory and Flavor Chemistry

Interestingly, 5-Hexen-3-ol and its isomers have been studied in the context of sensory and flavor chemistry. Genetic variations in the odorant receptor OR2J3 are associated with the ability to detect the "grassy" smelling odor, cis-3-hexen-1-ol. This research has implications for understanding individual differences in flavor perception and may influence the food industry (McRae et al., 2012).

Safety And Hazards

5-Hexen-3-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

hex-5-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3,6-7H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGFCIYBLKSQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20988513
Record name Hex-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hexen-3-ol

CAS RN

688-99-3
Record name 5-Hexen-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=688-99-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hexen-3-ol
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Record name Hex-5-en-3-ol
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Record name hex-5-en-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
380
Citations
R Sjöholm, R Sillanpää - Acta Crystallographica Section C: Crystal …, 1998 - scripts.iucr.org
The minor diastereomer (γ adduct) of the tertiary homoallylic alcohols, formed in the Zn-mediated reaction between 2-methyl-1-phenyl-1-propanone (isobutyrophenone) and 3-chloro-1-…
Number of citations: 5 scripts.iucr.org
A Takeda, S Tsuboi, T Moriwake… - Bulletin of the Chemical …, 1972 - journal.csj.jp
… ) to afford 4,6,6-trichloro-3-methyl-5-hexen-3-ol (8a), which was in turn converted into 6,6-… The stereoselective synthesis of dlerythro-4,6,6-trichloro-3-methyl-5-hexen-3-ol (8a-I) was …
Number of citations: 15 www.journal.csj.jp
H Hanawa, T Hashimoto… - Journal of the American …, 2003 - ACS Publications
… with allyltributyltin (1.1 equiv) under the influence of in situ generated chiral bis-Ti(IV) oxide (S,S)-1 (10 mol %) in CH 2 Cl 2 at 0 C for 4 h afforded 1-phenyl-5-hexen-3-ol in 84% yield …
Number of citations: 245 pubs.acs.org
A Gambaro, D Marton, V Peruzzo… - Journal of Organometallic …, 1981 - Elsevier
… n Sn—O—C(Me)(i-Pr)CH(Me)CHCH2, which were synthesized by means of transalkoxylation between Bu 3-n CI n Sn(OMe) compounds and threo/erithro-2,3,4-trimethyl-5-hexen-3-ol…
Number of citations: 42 www.sciencedirect.com
RW Freedman, EI Becker - The Journal of Organic Chemistry, 1951 - ACS Publications
… diethylmagnesium, 5-hexen-3-ol ivas chosen as the more … Accordingly, 5-hexen-3-ol was synthesized from allylmagnesium … alcohol is 5-hexen-3-ol (II) corresponding to preliminary …
Number of citations: 15 pubs.acs.org
V Balamurugan, V Balakrishnan… - Eur. J. Biotechnol …, 2015 - researchgate.net
… - ol (1.17%), 3 buten -2 – ol (1.17%), 3,4 dimethyl 5 hexen 3 – ol (1.17%), 2- propanoic acid, 2 propanyl ester (0.59%), 3-Pentanol,… 3,4 dimethyl 5 hexen 3 – ol … 3,4 dimethyl 5 hexen 3 – ol …
Number of citations: 10 www.researchgate.net
M Schlosser, K Fujita - Angewandte Chemie, International …, 1982 - infoscience.epfl.ch
… potassium with FB(OMe)2 at -75 Deg gave (Z)-MeCH:CHCH2B(OMe)2 which reacted with EtCHO to give >60% 96:4 erythro-4-methyl-5-hexene-3-ol (I) and threo-4-methyl-5-hexen-3-ol…
Number of citations: 30 infoscience.epfl.ch
PK Jadhav, KS Bhat, PT Perumal… - The Journal of Organic …, 1986 - ACS Publications
… up as described in the experiment for 3-methyl-5-hexen-3-ol to furnish 9c (5.1 g, 63% yield): … up as described in the experiment for 3methyl-5-hexen-3-ol to provide 9d(4.18 g, 76% yield)…
Number of citations: 472 pubs.acs.org
FC Whitmore, DPJ Goldsmith, NC Cook… - Journal of the …, 1950 - ACS Publications
Discussion 2, 4-Dimethyl-3-hexene.—The method chosen for this synthesis was the dehydration of 2, 4-dimethyl-3-hexanol since it was desired to obtain more dehydration data on …
Number of citations: 9 pubs.acs.org
JW Faller, DL Linebarrier - Journal of the American Chemical …, 1989 - ACS Publications
… When propionaldehyde was treated with a mixture of 63% (-)-4 and 37% (+)-3 (26% de), (-)-(S)-5-methyl-5-hexen-3-ol was isolated in 24% ee, indicating a stereoselectivity of 98%.12 …
Number of citations: 92 pubs.acs.org

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